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Compound of Interest

Compound Name: Demethoxyencecalinol

Cat. No.: B1596252

Introduction

Demethoxyencecalinol, a naturally occurring chromene derivative, has been identified as a
significant bioactive compound in various plant species, including Ageratina pichinchensis and
Helianthella uniflora.[1] As a member of the chromene class of compounds, it has garnered
interest for its potential pharmacological activities, including antifungal properties. The accurate
and reproducible quantification of Demethoxyencecalinol in plant extracts and pharmaceutical
formulations is crucial for quality control, standardization, and further research into its
therapeutic potential. This document provides detailed application notes and protocols for the
use of Demethoxyencecalinol as a phytochemical standard in various analytical techniques.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Demethoxyencecalinol
Is essential for its proper handling, storage, and use as an analytical standard.
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Property Value Reference

) 1-(2,2-dimethylchromen-6-
Chemical Name

yl)ethanol
Molecular Formula C13H1602
Molecular Weight 204.26 g/mol
Purity >98%
Appearance Powder

N Soluble in organic solvents
Solubility [2]
such as methanol and ethanol.

Store in a sealed, cool, and dry

condition. Stock solutions can
Storage

be stored at -20°C for several

months.

Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and widely used technique for the quantification of
phytochemicals like Demethoxyencecalinol.

Protocol for Quantitative Analysis:
Instrumentation:

o HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis
detector.

Chromatographic Conditions:
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Parameter Recommended Condition

C18 reversed-phase column (e.g., 4.6 mm x 250
Column
mm, 5 um)

Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile

0-20 min; 30-70% B20-25 min: 70-30% B25-30
Gradient Elution

min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm[3]
Injection Volume 10 pL

Standard Preparation:

e Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Demethoxyencecalinol
standard and dissolve it in 10 mL of methanol in a volumetric flask.

e Working Standard Solutions: Prepare a series of working standards by serially diluting the
primary stock solution with methanol to obtain concentrations ranging from 1 to 100 pg/mL.

Sample Preparation (from Ageratina pichinchensis leaves):

o Extraction: Weigh 1 g of dried and powdered plant material and extract with 20 mL of
methanol using sonication for 30 minutes.

 Filtration: Filter the extract through a 0.45 pum syringe filter before injection.

Method Validation Parameters:
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Parameter Acceptance Criteria
Linearity (R?) >0.999

Accuracy (% Recovery) 98.0% - 102.0%[4]
Precision (%RSD) < 2%[4]

Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflow for HPLC Analysis:

Preparation

Sample Preparation Analysis Data Processing
HPLC-UV System Peak Integration #-| Calibration Curve Construction P> Quantification
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Caption: Workflow for the quantitative analysis of Demethoxyencecalinol using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-

volatile compounds like Demethoxyencecalinol.
Protocol for GC-MS Analysis:
Instrumentation:

e Gas chromatograph coupled with a mass spectrometer (GC-MS).
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Chromatographic and Spectrometric Conditions:

Parameter Recommended Condition

HP-5MS capillary column (30 m x 0.25 mm,
Column ]
0.25 pm) or equivalent

Injector Temperature 250°C

Initial temp 100°C, hold for 2 min, ramp at

Oven Temperature Program _ _
10°C/min to 280°C, hold for 10 min

Carrier Gas Helium at a constant flow of 1.0 mL/min
lonization Mode Electron lonization (El) at 70 eV

Mass Range m/z 40-500

Solvent Delay 5 minutes

Standard and Sample Preparation:

o Prepare standard and sample solutions in a similar manner to the HPLC protocol, using a
volatile solvent like methanol or dichloromethane.

Expected Fragmentation Pattern:

The mass spectrum of Demethoxyencecalinol is expected to show a molecular ion peak [M]*
at m/z 204. Key fragment ions would arise from the cleavage of the side chain and the
chromene ring. Common fragmentations for similar structures include the loss of a methyl
group (-15 amu), a water molecule (-18 amu), and cleavage of the bond alpha to the hydroxyl

group.

Experimental Workflow for GC-MS Analysis:
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Caption: Workflow for the identification of Demethoxyencecalinol using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment
of phytochemical standards.

Protocol for *H and 3C NMR Analysis:
Instrumentation:

* NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

e Dissolve 5-10 mg of Demethoxyencecalinol standard in 0.5 mL of deuterated chloroform
(CDCIs) or deuterated methanol (CDsOD).

Acquisition Parameters (Typical for a 400 MHz spectrometer):
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Parameter 'H NMR 3C NMR
Pulse Program zg30 zgpg30
Number of Scans 16 1024
Relaxation Delay 10s 20s
Spectral Width 16 ppm 240 ppm

Expected Chemical Shifts:

e 1H NMR: Signals corresponding to aromatic protons, the benzylic proton, the hydroxyl
proton, the methyl protons of the ethanol side chain, and the gem-dimethyl protons of the

chromene ring are expected.

e 13C NMR: Resonances for the aromatic carbons, the carbons of the chromene ring, and the
carbons of the ethanol side chain. The chemical shifts will be influenced by the neighboring

oxygen atoms and the aromatic system.[5]

Biological Activity and Signaling Pathways

Demethoxyencecalinol belongs to the chromene class of compounds, which are known to
exhibit a range of biological activities, including antifungal and anticancer effects.[2]

Antifungal Activity

The primary proposed mechanism of antifungal action for chromene derivatives is the inhibition
of ergosterol biosynthesis.[6] Ergosterol is a crucial component of the fungal cell membrane,
and its disruption leads to increased membrane permeability and cell death.

Proposed Antifungal Signaling Pathway:
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Caption: Proposed mechanism of antifungal action of Demethoxyencecalinol.

Potential Anticancer Activity

Some chromene derivatives have been shown to induce apoptosis in cancer cells. One of the
potential mechanisms involves the activation of the extrinsic apoptotic pathway.

Potential Apoptosis Induction Pathway:
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Caption: Potential extrinsic apoptosis pathway induced by chromene derivatives.

Conclusion

Demethoxyencecalinol serves as a valuable phytochemical standard for the accurate analysis
of plant extracts and related products. The protocols outlined in this document provide a robust
framework for its quantification and identification using HPLC-UV, GC-MS, and NMR. Further
research into its biological activities and mechanisms of action will continue to enhance its
importance in the fields of phytochemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

